BenchChemオンラインストアへようこそ!

Carperitide

Acute Heart Failure Hemodynamics Vasodilator Therapy

Carperitide (recombinant human α‑hANP) is the optimal NPR‑A agonist for integrated cardiovascular‑renal research. Its extremely short plasma half‑life (~2 min) enables rapid titration and discontinuation in acute heart failure models, distinct from nesiritide. A sub‑nanomolar EC50 (0.100 nM) in cGMP assays makes it a reliable standard for NPR‑A ligand screening. Approved in Japan for acute HF, it uniquely combines vasodilation with natriuresis—effects not replicated by nitrates or dobutamine. Select this specific compound to ensure experimental reproducibility and accurate hemodynamic/renal assessments.

Molecular Formula C127H203N45O39S3
Molecular Weight 3080.5 g/mol
CAS No. 85637-73-6
Cat. No. B1591418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarperitide
CAS85637-73-6
Synonymsalpha-atrial natriuretic peptide, human
alpha-hANP
alpha-human atrial natriuretic peptide
atrial natriuretic peptide precusor A, human
carperitide
natriuretic peptide precursor A, human
NPPA protein, human
Molecular FormulaC127H203N45O39S3
Molecular Weight3080.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
InChIInChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1
InChIKeyNSQLIUXCMFBZME-MPVJKSABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carperitide (CAS 85637-73-6): Product Specification and Procurement Guide for Recombinant Human ANP Research and Clinical Use


Carperitide, also designated as recombinant human alpha-atrial natriuretic peptide (α-hANP), is a 28-amino acid synthetic analog of the endogenous hormone ANP [1]. It functions as a potent agonist at the natriuretic peptide receptor A (NPR-A/NPR1), leading to the intracellular accumulation of cyclic guanosine monophosphate (cGMP), which mediates its vasodilatory, natriuretic, and diuretic effects [2]. Clinically, it is approved and primarily used in Japan as a first-line intravenous vasodilator for the management of acute heart failure (AHF) [3]. Its key characteristics, such as an extremely short plasma half-life, distinguish it from other in-class vasodilators and guide its specific procurement and application in both research and clinical settings [4].

Why Carperitide Cannot Be Simply Substituted: A Guide to Critical Differentiators for Scientific and Industrial Procurement


Substituting Carperitide with other natriuretic peptide analogs (e.g., nesiritide, anaritide) or alternative vasodilators (e.g., nicorandil, nitrates) is not a direct equivalence and carries significant implications for experimental reproducibility and clinical outcome. Critical differences in pharmacokinetic profiles, receptor binding kinetics, and resultant hemodynamic and renal effects create distinct experimental and therapeutic windows [1]. For instance, while both are recombinant human natriuretic peptides, Carperitide's half-life of approximately 2 minutes necessitates continuous infusion without a bolus, directly contrasting with nesiritide's longer half-life and approved dosing regimen [2]. Furthermore, comparative studies reveal that Carperitide and other vasodilators like nicorandil produce divergent, quantifiable impacts on key parameters such as systolic blood pressure and cardiac output, making their effects non-interchangeable [3]. This evidence guide provides the quantitative differentiation required to justify the specific selection or procurement of Carperitide.

Quantitative Evidence Guide for Carperitide Selection: Direct Comparisons and Verifiable Differentiation Data


Hemodynamic Profile Comparison: Carperitide vs. Nicorandil

In a 48-hour continuous infusion study, carperitide demonstrated a significantly greater reduction in systolic blood pressure compared to nicorandil in patients with acute heart failure syndromes (AHFS) [1]. Conversely, nicorandil was superior in improving estimated cardiac output. These data highlight a differential hemodynamic signature, allowing for more targeted therapeutic application based on patient-specific hemodynamic goals.

Acute Heart Failure Hemodynamics Vasodilator Therapy

Pharmacokinetic and Dosing Differentiation: Carperitide vs. Nesiritide

Carperitide possesses a significantly shorter plasma half-life compared to the BNP analog nesiritide [1]. This pharmacokinetic difference has direct clinical implications, as carperitide's 2-minute half-life mandates continuous intravenous infusion without a bolus dose and is often used as a single agent, whereas nesiritide is typically administered with a bolus and as an add-on to diuretic therapy [1].

Pharmacokinetics Drug Dosing Acute Decompensated Heart Failure

Comparative Diuretic and Natriuretic Potency in Congestive Heart Failure Models

In a canine model of congestive heart failure, carperitide exhibited a unique profile among tested agents. While nitroglycerin and furosemide decreased left ventricular end-diastolic pressure (LVEDP), the potency of carperitide was noted to be greater [1]. Crucially, carperitide was the only agent among nitroglycerin, sodium nitroprusside, hydralazine, and dobutamine that increased both urine volume and urinary electrolyte excretion [1].

Diuresis Natriuresis Heart Failure Preclinical Models

Safety and Tolerability Comparison: Carperitide vs. Tolvaptan

A randomized trial comparing carperitide to the selective vasopressin V2 receptor antagonist tolvaptan in acute decompensated heart failure (ADHF) revealed a significantly higher incidence of adverse events requiring drug discontinuation in the carperitide group [1]. This was primarily driven by a higher rate of hypotension and worsening heart failure, and correlated with significantly lower blood pressure in the carperitide arm post-treatment [1].

Drug Safety Hypotension Acute Heart Failure Comparative Effectiveness

Long-Term Clinical Outcome Comparison: Carperitide vs. Nitrates

An analysis of a nationwide Japanese claim-based database revealed that in-hospital mortality was substantially higher for patients with acute heart failure (AHF) treated with carperitide as a first-line vasodilator compared to those treated with nitrates [1]. This was accompanied by longer hospital stays and greater associated costs [1].

Clinical Outcomes Mortality Health Economics Real-World Evidence

NPR-A Agonist Potency: Carperitide as a Research Tool

Carperitide demonstrates potent agonist activity at the human NPR-A receptor, a key target for studying cGMP-mediated signaling pathways [1]. Its EC50 for stimulating cGMP accumulation is reported in the sub-nanomolar range [1].

Receptor Pharmacology cGMP In Vitro Assays NPR-A

Defined Application Scenarios for Carperitide Use Based on Verified Quantitative Evidence


Preclinical Research Requiring Combined Diuresis and Vasodilation

Carperitide is the optimal compound for in vivo models of congestive heart failure where the simultaneous measurement of hemodynamic improvement and renal function (diuresis/natriuresis) is required. As demonstrated in canine CHF models, it provides a unique profile of reducing preload while increasing urine output, an effect not shared by other standard agents like nitrates or dobutamine [1]. This makes it an essential tool for investigating integrated cardiovascular-renal physiology and testing combination therapies.

Clinical Management of Acute Heart Failure Requiring Rapid Titration and Offset

The extremely short half-life of carperitide (approx. 2 minutes) makes it uniquely suited for acute care settings where a vasodilator effect needs to be initiated and titrated rapidly but also discontinued quickly in the event of hemodynamic instability [1]. Its continuous infusion protocol without a bolus requirement further supports this application, allowing for precise, minute-to-minute management of a patient's hemodynamic status, a key differentiator from longer-acting agents like nesiritide [1].

Investigation of NPR-A/cGMP Signaling Pathways

For in vitro studies focused on the natriuretic peptide receptor A (NPR-A) and downstream cGMP production, Carperitide serves as a well-characterized and potent agonist standard. Its sub-nanomolar EC50 (0.100 nM) in cellular cGMP accumulation assays provides a reliable benchmark for evaluating the potency and efficacy of novel NPR-A ligands or for quantifying receptor desensitization and trafficking [1]. This supports research in cardiovascular pharmacology, renal physiology, and adipocyte biology where this pathway is central.

Health Economics and Outcomes Research (HEOR) Comparator Studies

Carperitide serves as a critical comparator arm in real-world evidence and health economics studies evaluating treatments for acute heart failure. Large-scale database analyses have established quantifiable benchmarks for in-hospital mortality (HR 1.49 vs. nitrates) and resource utilization (hospital stay length, cost) associated with carperitide use [1]. These metrics are essential for comparative effectiveness research, formulary assessments, and modeling the economic impact of adopting newer, potentially costlier, vasodilator or diuretic therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carperitide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.